molecular formula C20H22N4OS B2553503 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034346-88-6

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide

Cat. No.: B2553503
CAS No.: 2034346-88-6
M. Wt: 366.48
InChI Key: NDQDXNHEVFNRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The specific conditions and reagents used can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors involved in critical biological pathways, leading to modulation of cellular processes such as growth, proliferation, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl

Uniqueness

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the combination of the piperidine and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-18(9-8-15-5-2-1-3-6-15)22-16-10-13-24(14-11-16)20-23-17-7-4-12-21-19(17)26-20/h1-7,12,16H,8-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQDXNHEVFNRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.